4-hydroxybenzhydrazide

Catalog No.
S596953
CAS No.
5351-23-5
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxybenzhydrazide

CAS Number

5351-23-5

Product Name

4-hydroxybenzhydrazide

IUPAC Name

4-hydroxybenzohydrazide

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-1-3-6(10)4-2-5/h1-4,10H,8H2,(H,9,11)

InChI Key

ZMZGIVVRBMFZSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NN)O

solubility

22.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Hydroxy-benzoic Acid Hydrazide; p-Hydroxy-benzoic Acid Hydrazide; (p-Hydroxybenzoyl)hydrazine; 4-Hydroxybenzoic Acid Hydrazide; INHd 25; NSC 647; p-Hydroxybenzhydrazide

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)O

The exact mass of the compound 4-Hydroxybenzohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 647. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxybenzhydrazide (CAS 5351-23-5), frequently designated as PAHBAH in analytical contexts, is a bifunctional aromatic compound featuring both a para-hydroxyl group and a reactive hydrazide moiety. In industrial and laboratory procurement, its value proposition is strictly divided into two primary domains: as a highly sensitive chromogenic reagent for carbohydrate and enzyme kinetics assays, and as a versatile building block for advanced materials and bioactive heterocycles. Unlike generic aromatic hydrazides, the specific para-substitution of the hydroxyl group critically alters the molecule's electronic distribution, enabling a distinct colorimetric shift at 415 nm upon reaction with reducing sugars. Furthermore, in synthetic applications, this structural configuration provides essential hydrogen-bonding capabilities that dictate the target affinity of derived laccase inhibitors and the processability of wholly aromatic polyamide-hydrazides [1].

Substituting 4-hydroxybenzhydrazide with unsubstituted benzhydrazide or ortho-hydroxylated analogs (such as salicylhydrazide) fundamentally compromises downstream utility and processability. In analytical biochemistry, replacing PAHBAH with traditional reagents like dinitrosalicylic acid (DNS) results in lower sensitivity, higher cross-reactivity in crude lysates, and necessitates cumbersome boiling steps that preclude high-throughput microplate automation. In synthetic procurement, the absence of the para-hydroxyl group eliminates critical hydrogen-bond stabilization required for docking in enzyme active sites, such as fungal laccases, drastically reducing the competitive inhibition constant (Ki). Additionally, ortho-substituted analogs undergo different intramolecular hydrogen bonding and metal chelation geometries (typically tridentate ONO), which alters the solubility, intrinsic viscosity, and thermal behavior of downstream polymer formulations, making them non-interchangeable for advanced material synthesis[1].

High-Throughput Reducing Sugar Assay Sensitivity

In the quantification of reducing sugars for enzyme kinetics (e.g., nucleotidyltransferases, amylases), 4-hydroxybenzhydrazide (PAHBAH) demonstrates superior analytical performance compared to the traditional dinitrosalicylic acid (DNS) assay. PAHBAH enables the detection of less than 5 nmol of sugar-1-phosphate and produces a stable colorimetric shift at 415 nm without the extensive boiling required by DNS. Furthermore, PAHBAH exhibits significantly lower cross-reactivity in crude cell lysates, allowing for direct, high-throughput microplate readings [1].

Evidence DimensionLimit of detection and assay processability
Target Compound DataPAHBAH detects < 5 nmol of sugar-1-phosphate with high specificity in crude lysates.
Comparator Or BaselineDNS assay (requires boiling, lower sensitivity, higher interference).
Quantified DifferencePAHBAH eliminates the boiling step and provides nanomolar sensitivity, enabling automated high-throughput screening.
ConditionsPhosphatase-assisted nucleotidyltransferase assay in crude lysates.

Procurement for biochemical screening workflows should prioritize PAHBAH over DNS to enable scalable, chromatography-free, high-throughput enzyme assays.

Target Binding Affinity in Laccase Inhibitor Synthesis

When utilized as a precursor for agricultural fungicides, hydrazide-hydrazones derived from 4-hydroxybenzhydrazide exhibit potent competitive inhibition against Trametes versicolor laccase. Kinetic studies reveal that 4-HBAH derivatives achieve inhibition constants (Ki) as low as 24 µM. In contrast, unsubstituted benzhydrazide derivatives or those lacking the specific para-hydroxyl stabilization fail to anchor effectively within the substrate-binding pocket, resulting in significantly weaker or non-competitive inhibition profiles [1].

Evidence DimensionCompetitive inhibition constant (Ki) against laccase
Target Compound Data4-HBAH derivatives achieve Ki values of 24–674 µM (competitive inhibition).
Comparator Or BaselineUnsubstituted benzhydrazide derivatives (poor binding/non-competitive).
Quantified DifferenceThe para-hydroxyl group provides essential hydrogen bonding, driving low-micromolar competitive inhibition.
ConditionsKinetic laccase inhibition assay using Trametes versicolor laccase and ABTS substrate.

Agrochemical developers must procure the para-hydroxylated precursor to ensure optimal target docking and efficacy in novel fungicidal formulations.

Radical Scavenging Capacity in Antioxidant Formulations

4-Hydroxybenzhydrazide is a superior building block for synthesizing Schiff base antioxidants compared to unsubstituted benzhydrazide. In chemiluminescent model systems, hydrazones derived from 4-hydroxybenzhydrazide demonstrate remarkable reactivity against reactive oxygen species, achieving a C50 (concentration for 50% reduction of chemiluminescence) of < 3.7 µM for superoxide and hypochlorous anions. The absence of the para-hydroxyl group in standard benzhydrazides drastically reduces electron-donating capacity, resulting in substantially higher C50 values and weaker radical scavenging [1].

Evidence DimensionConcentration for 50% reduction of ROS chemiluminescence (C50)
Target Compound DataC50 < 3.7 µM for superoxide and hypochlorite radicals.
Comparator Or BaselineUnsubstituted benzhydrazide derivatives (significantly higher C50 / lower potency).
Quantified DifferenceThe 4-OH substitution lowers the C50 value by orders of magnitude, maximizing ROS quenching efficiency.
ConditionsLuminol-dependent chemiluminescent model systems with O2- and OCl-.

For polymer stabilizers and cytoprotective agents, selecting the 4-hydroxy variant is critical to maximizing reactive oxygen species quenching efficiency.

Polymer Processability and Intrinsic Viscosity

In the synthesis of wholly aromatic polyamide-hydrazides, the use of 4-hydroxybenzhydrazide-derived monomers (such as 3-amino-4-hydroxybenzhydrazide) significantly enhances polymer processability. These polyamides achieve high intrinsic viscosities ranging from 0.7 to 4.75 dL/g while maintaining partial solubility in polar aprotic solvents like DMAc and NMP. Compared to rigid, purely para-phenylene diamine baselines, the asymmetric hydroxy-hydrazide linkage disrupts crystalline packing sufficiently to allow solvent processing without sacrificing thermal stability [1].

Evidence DimensionIntrinsic viscosity and solvent solubility
Target Compound DataIntrinsic viscosities of 0.7–4.75 dL/g with solubility in DMAc/NMP.
Comparator Or BaselineRigid para-phenylene diamine polyamides (highly insoluble, difficult to process).
Quantified DifferenceThe hydroxy-hydrazide moiety increases solubility and water sorption affinity while supporting high molecular weight polymer formation.
ConditionsLow-temperature solution polycondensation in DMAc/LiCl at -10 °C.

Material scientists require this specific monomer to balance the trade-off between high-performance thermal properties and practical manufacturing processability.

High-Throughput Carbohydrate and Enzyme Assays

4-Hydroxybenzhydrazide (PAHBAH) is the reagent of choice for quantifying reducing sugars in microplate formats. It is heavily procured by biochemical laboratories to measure the activity of nucleotidyltransferases, alpha-amylases, and glucoamylases, directly replacing the cumbersome DNS assay in automated workflows[1].

Synthesis of Agricultural Fungicides

Due to its ability to form strong hydrogen bonds within enzyme active sites, this compound is utilized as a primary building block for synthesizing hydrazide-hydrazone laccase inhibitors. These derivatives are critical for managing phytopathogenic fungi in oilseed crops and horticulture [2].

Antioxidant and Cytoprotective Formulations

Formulators procure 4-hydroxybenzhydrazide to synthesize highly active Schiff base antioxidants. Its superior electron-donating capacity makes it ideal for neutralizing superoxide and hypochlorous radicals in polymer stabilization and advanced cytoprotective therapeutics[3].

Advanced Wholly Aromatic Polyamides

In materials science, it serves as a critical monomer for polycondensation reactions. The resulting polyamide-hydrazides benefit from the structural asymmetry provided by the para-hydroxyl group, yielding polymers with high intrinsic viscosity that remain processable in polar aprotic solvents for fiber and film manufacturing [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

LogP

-0.33 (LogP)

Appearance

White Solid

Melting Point

264-266°C

UNII

Y4G7G6U5GQ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5351-23-5

Wikipedia

4-Hydroxybenzhydrazide

Dates

Last modified: 08-15-2023

Structural basis of the substrate recognition of hydrazidase isolated from Microbacterium sp. strain HM58-2, which catalyzes acylhydrazide compounds as its sole carbon source

Tomonori Akiyama, Misaki Ishii, Atsushi Takuwa, Ken-Ichi Oinuma, Yasuyuki Sasaki, Naoki Takaya, Shunsuke Yajima
PMID: 27908731   DOI: 10.1016/j.bbrc.2016.11.148

Abstract

Hydrazidase was an enzyme that remained unidentified for a half century. However, recently, it was purified, and its encoding gene was cloned. Microbacterium sp. strain HM58-2 grows with acylhydrazides as its sole carbon source; it produces hydrazidase and degrades acylhydrazides to acetate and hydrazides. The bacterial hydrazidase belongs to the amidase signature enzyme family and contains a Ser-cisSer-Lys catalytic motif. The condensation of hydrazine and carbonic acid produces various hydrazides, some of which are raw materials for synthesizing pharmaceuticals and other useful chemicals. Although natural hydrazide compounds have been identified, the metabolic systems for hydrazides are not fully understood. Here, we report the crystal structure of hydrazidase from Microbacterium sp. strain HM58-2. The active site was revealed to consist of a Ser-cisSer-Lys catalytic triad, in which Ser179 forms a covalent bond with a carbonyl carbon of the substrate. 4-Hydroxybenzoic acid hydrazide bound to the S179A mutant, showing an oxyanion hole composed of the three backbone amide groups. Furthermore, H336 in the non-conserved region in the amidase family may define the substrate specificity, which was confirmed by mutation analysis. A wild-type apoenzyme structure revealed an unidentified molecule covalently bound to S179, representing a tetrahedral intermediate.


Hydrogen-bonded chains in 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole and complex hydrogen-bonded sheets in (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine N,N-dimethylformamide monosolvate

Seranthimata Samshuddin, Jerry P Jasinski, James A Golen, Badiadka Narayana, Hemmige S Yathirajan, Christopher Glidewell
PMID: 25186359   DOI: 10.1107/S2053229614017707

Abstract

Two different heterocycles, a pyrazole and an oxadiazine, are formed by the reactions of a common precursor, (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one, with different simple hydrazines. In 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole, C(21)H(14)F(2)N(2), (I), formed using phenylhydrazine, there is some aromatic-type delocalization in the pyrazole ring, and the molecules are linked into simple chains by a single C-H...π(arene) hydrogen bond. The reaction with 4-hydroxybenzohydrazide gives (5RS,6SR)-6-(4-fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine, which was crystallized from N,N-dimethylformamide to give the monosolvate, C(22)H(16)F(2)N(2)O(3) · C(3)H(7)NO, (II), in which the solvent molecule is disordered over two sets of atomic sites having occupancies of 0.557 (10) and 0.443 (10). The oxadiazine molecules in (II) are linked by a combination of N-H...N and C-H...O hydrogen bonds to form complex sheets, having the hydrogen bonds in the central layer and with the solvent molecules attached at the outer faces by O-H...O hydrogen bonds.


Residue depletion of nifuroxazide in broiler chicken

Feng Gao, Qi Di Zhang, Zhen Hong Zhang, Xiao Dong Yan, Hui Cai Zhang, Jian Ping Wang
PMID: 23339038   DOI: 10.1002/jsfa.6024

Abstract

Several nitrofuran drugs have been prohibited for use in food producing animals due to their carcinogenic and mutagenic effects. However, one of the nitrofurans, nifuroxazide, is still used as a veterinary drug in some countries. This study was conducted to investigate the residue depletion of nifuroxazide in broiler chicken. Chickens were fed with dietary feeds containing 50 mg kg⁻¹ of nifuroxazide for seven consecutive days. Liver, kidney, muscle and plasma samples were collected at different withdrawal periods, and the residues of parent nifuroxazide and its acid-hydrolysable side chain, 4-hydroxybenzhydrazide (HBH), in these samples were determined.
Nifuroxazide was metabolised in vivo and its metabolite HBH was formed. Parent nifuroxazide was not detectable in these samples after 14 days of cessation. HBH was detectable in these samples even after 28 days of cessation and the total HBH residues were higher than 1.0 ng g⁻¹. Furthermore, the residue level of tissue bound HBH was much higher than that of free HBH.
The tissue-bound HBH could be used as a marker to monitor the residue of nifuroxazide in chicken and the best target tissue should be liver. This is the first paper reporting the residue depletion of nifuroxazide in chicken.


Sensitive high-throughput screening for the detection of reducing sugars

Andrea Mellitzer, Anton Glieder, Roland Weis, Christoph Reisinger, Karlheinz Flicker
PMID: 21538898   DOI: 10.1002/biot.201100001

Abstract

The exploitation of renewable resources for the production of biofuels relies on efficient processes for the enzymatic hydrolysis of lignocellulosic materials. The development of enzymes and strains for these processes requires reliable and fast activity-based screening assays. Additionally, these assays are also required to operate on the microscale and on the high-throughput level. Herein, we report the development of a highly sensitive reducing-sugar assay in a 96-well microplate screening format. The assay is based on the formation of osazones from reducing sugars and para-hydroxybenzoic acid hydrazide. By using this sensitive assay, the enzyme loads and conversion times during lignocellulose hydrolysis can be reduced, thus allowing higher throughput. The assay is about five times more sensitive than the widely applied dinitrosalicylic acid based assay and can reliably detect reducing sugars down to 10 μM. The assay-specific variation over one microplate was determined for three different lignocellulolytic enzymes and ranges from 2 to 8%. Furthermore, the assay was combined with a microscale cultivation procedure for the activity-based screening of Pichia pastoris strains expressing functional Thermomyces lanuginosus xylanase A, Trichoderma reesei β-mannanase, or T. reesei cellobiohydrolase 2.


Advantages of isothermal titration calorimetry for xylanase kinetics in comparison to chemical-reducing-end assays

Martin J Baumann, Leigh Murphy, Nina Lei, Kristian B R M Krogh, Kim Borch, Peter Westh
PMID: 21074510   DOI: 10.1016/j.ab.2010.11.001

Abstract

In lignocellulosic raw materials for biomass conversion, hemicelluloses constitute a substantial fraction, with xylan being the primary part. Although many pretreatments reduce the amount or change the distribution of xylan, it is important to degrade residual xylan so as to improve the overall yield. Typically, xylanase reaction rates are measured in stopped assays by chemical quantification of the reducing ends. With isothermal titration calorimetry (ITC), the heat flow of the hydrolysis can be measured in continuous fashion, with the reaction rate being directly proportional to the heat flow. Reaction enthalpies for carbohydrate hydrolysis are typically below 5kJ/mol, which is the limiting factor for straight forward calorimetric quantification of enzymatic reaction rates using current ITC technology. To increase the apparent reaction enthalpy, we employed a subsequent oxidation of hydrolysis products by carbohydrate oxidase and catalase. Here we show that the coupled assay with carbohydrate oxidase and catalase can be used to measure enzyme kinetics of a GH10 xylanase from Aspergillus aculeatus on birch xylan and wheat arabinoxylan. Results are discussed in the light of a critical analysis of the sensitivity of four chemical-reducing-end quantification methods using well-characterized substrates.


Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from

Halina Maniak, Michał Talma, Konrad Matyja, Anna Trusek, Mirosław Giurg
PMID: 32164357   DOI: 10.3390/molecules25051255

Abstract

A series of hydrazide-hydrazones
, the imine derivatives of hydrazides and aldehydes bearing benzene rings, were screened as inhibitors of laccase from
. Laccase is a copper-containing enzyme which inhibition might prevent or reduce the activity of the plant pathogens that produce it in various biochemical processes. The kinetic and molecular modeling studies were performed and for selected compounds, the docking results were discussed. Seven 4-hydroxybenzhydrazide (4-HBAH) derivatives exhibited micromolar activity
= 24-674 µM with the predicted and desirable competitive type of inhibition. The structure-activity relationship (SAR) analysis revealed that a slim salicylic aldehyde framework had a pivotal role in stabilization of the molecules near the substrate docking site. Furthermore, the presence of phenyl and bulky
-butyl substituents in position 3 in salicylic aldehyde fragment favored strong interaction with the substrate-binding pocket in laccase. Both 3- and 4-HBAH derivatives containing larger 3-
-butyl-5-methyl- or 3,5-di-
-butyl-2-hydroxy-benzylidene unit, did not bind to the active site of laccase and, interestingly, acted as non-competitive (
= 32.0 µM) or uncompetitive (
= 17.9 µM) inhibitors, respectively. From the easily available laccase inhibitors only sodium azide, harmful to environment and non-specific, was over 6 times more active than the above compounds.


Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies

Sumaira Javaid, Syed Muhammad Saad, Humaira Zafar, Rizwana Malik, Khalid Mohammed Khan, M Iqbal Choudhary, Atta-Ur Rahman
PMID: 31986186   DOI: 10.1371/journal.pone.0227549

Abstract

Over-expression of thymidine phosphorylase (TP) plays a key role in many pathological complications, including angiogenesis which leads to cancer cells proliferation. Thus in search of new anticancer agents, a series of 4-hydroxybenzohydrazides (1-29) was synthesized, and evaluated for in vitro thymidine phosphorylase inhibitory activity. Twenty compounds 1-3, 6-14, 16, 19, 22-24, and 27-29 showed potent to weak TP inhibitory activities with IC50 values in the range of 6.8 to 229.5 μM, in comparison to the standards i.e. tipiracil (IC50 = 0.014 ± 0.002 μM) and 7-deazaxanthine (IC50 = 41.0 ± 1.63 μM). Kinetic studies on selected inhibitors 3, 9, 14, 22, 27, and 29 revealed uncompetitive and non-competitive modes of inhibition. Molecular docking studies of these inhibitors indicated that they were able to interact with the amino acid residues present in allosteric site of TP, including Asp391, Arg388, and Leu389. Antiproliferative (cytotoxic) activities of active compounds were also evaluated against mouse fibroblast (3T3) and prostate cancer (PC3) cell lines. Compounds 1, 2, 19, and 22-24 exhibited anti-proliferative activities against PC3 cells with IC50 values between 6.5 to 10.5 μM, while they were largely non-cytotoxic to 3T3 (mouse fibroblast) cells proliferation. Present study thus identifies a new class of dual inhibitors of TP and cancer cell proliferation, which deserves to be further investigated for anti-cancer drug development.


Hapten synthesis, monoclonal antibody production and immunoassay development for direct detection of 4-hydroxybenzehydrazide in chicken, the metabolite of nifuroxazide

Ghulam Mujtaba Mari, Hongfang Li, Baolei Dong, Huijuan Yang, Aisha Talpur, Jiafei Mi, Liuchuan Guo, Xuezhi Yu, Yuebin Ke, Diangang Han, Zhanhui Wang
PMID: 33765482   DOI: 10.1016/j.foodchem.2021.129598

Abstract

Derivatization is usually employed in immunoassay for detection of metabolites of nitrofurans and avoiding derivatization could be preferable to achieve an efficient screening. In the study, we designed four haptens of 4-hydroxybenhydrazide (HBH), the nifuroxazide metabolite. The effect of hapten structures on antibody affinity were evaluated and one monoclonal antibody was produced by using the Hapten C with a linear alkalane spacer arm. After optimization, an enzyme linked-immunosorbent assay (ELISA) was established with an 50% inhibition concentration of 0.25 ng mL
for HBH, which could ensure the direct detection of HBH without derivatization. The limit of detection of the ELISA for HBH was 0.12 µg kg
with the recoveries of 90.1-96.2% and coefficient of variation (CV) values lower than 9.1%. In conclusion, we produced several high affinity antibodies to HBH with new designed hapten and developed an icELISA for the direct detection of HBH without derivatization in chicken.


Determination of Fructan (Inulin, FOS, Levan, and Branched Fructan) in Animal Food (Animal Feed, Pet Food, and Ingredients): Single-Laboratory Validation, First Action 2018.07

Barry V McCleary, Lucie M J Charmier, Vincent A McKie, Ciara McLoughlin, Artur Rogowski
PMID: 30646972   DOI: 10.5740/jaoacint.18-0330

Abstract

Traditional enzyme-based methods for measurement of fructan were designed to measure just inulin and branched-type (agave) fructans. The enzymes employed, namely exo-inulinase and endo-inulinase, give incompletely hydrolysis of levan. Levan hydrolysis requires a third enzyme, endo-levanase. This paper describes a method and commercial test kit (Megazyme Fructan Assay Kit) for the determination of all types of fructan (inulin, levan, and branched) in a variety of animal feeds and pet foods. The method has been validated in a single laboratory for analysis of pure inulin, agave fructan, levan, and a range of fructan containing samples. Quantification is based on complete hydrolysis of fructan to fructose and glucose by a mixture of exo-inulinase, endo-inulinase, and endo-levanase, followed by measurement of these sugars using the PAHBAH reducing sugar method which gives the same color response with fructose and glucose. Before hydrolysis of fructan, interfering sucrose and starch in the sample are specifically hydrolyzed and removed by borohydride reduction. The single-laboratory validation (SLV) outlined in this document was performed on commercially available inulin (Raftiline) and agave fructan (Frutafit®), levan purified from Timothy grass, two grass samples, a sample of legume hay, two animal feeds and two barley flours, one of which (Barley MAX®) was genetically enriched in fructan through plant breeding. Parameters examined during the validation included working range, target selectivity, recovery, LOD, LOQ, trueness (bias), precision (repeatability and intermediate precision), robustness, and stability. The method is robust, quick, and simple.


Synthesis, characterization, structural analysis of metal(II) complexes of N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide-Multisubstituted Schiff base as a F(-) and Cu(2+) ions selective chemosensor

A Sundar, M Prabhu, N Indra Gandhi, M Marappan, G Rajagopal
PMID: 24759756   DOI: 10.1016/j.saa.2014.03.084

Abstract

New colorimetric chemosensor, N'-[(E)-3-Bromo-5-Chloro-2-hydroxybenzidene]-4-hydroxybenzohydrazide, containing OH and NH groups as binding sites have been synthesized and characterized by spectral UV, IR, NMR and ESR. The molecular structure of ligand is determined by X-ray crystallography and it has the monoclinic space group P21/c with cell parameters a=15.1058(6), b=14.3433(6), c=17.5800(8)Å and Z=8. The electronic spectral measurements show that Co(2+), Ni(2+) and Zn(2+) complexes have tetrahedral geometry, while Cu(2+) complex has square planar geometry. Magnetic measurements show that Cu(2+), Co(2+) and Ni(2+) complexes have paramagnetic behavior and Zn(2+) complex has diamagnetic behavior. Anion binding studies carried out using (1)H NMR and UV-visible spectrophotometric titrations revealed that these receptors exhibit selective recognition towards F(-) over other halide anions. The selectivity for F(-) among the halides is attributed mainly to the hydrogen-bond interaction of the receptor with F(-). Receptor (5 × 10(-5)M) shows color change from colorless to yellow in the presence of tetrabutylammonium fluoride (TBAF, 1.5 × 10(-3)M). Moreover, F(-)-induced color changes remain the same even in the presence of large excess of Cl(-), Br(-) and I(-). The binding constant is found to be higher towards F(-) ion and this may be due to presence of OH group, which offers extra binding site. Chromogenic receptor undergoes distinct color changes from colorless to green on gradual addition of Cu(2+) can be used as colorimetric probes for spectrophotometric and visual analysis of Cu(2+) in the presence of other transition metal ions such as Co(2+), Ni(2+) and Zn(2+).


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